molecular formula C9H11N3 B13291564 Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine

Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine

Cat. No.: B13291564
M. Wt: 161.20 g/mol
InChI Key: YSQRJGMRVOHQLL-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The compound methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine was first cataloged in PubChem in 2007 under the identifier CID 12410857. Early synthetic routes to pyrrolo[2,3-c]pyridine derivatives, including 6-azaindoles, relied on classical condensation reactions, but advancements in the Vilsmeier–Haack protocol enabled more efficient access to functionalized analogs. A pivotal development occurred in 2024, when a novel method for synthesizing pyrrolo[2,3-c]pyridines from 4-aroyl pyrroles was reported, leveraging hydrazine or glycine methyl ester condensations to optimize regioselectivity. These breakthroughs facilitated the systematic exploration of substituent effects on the pyrrolopyridine core, including the introduction of the methylaminomethyl group at the 3-position.

Nomenclature and Classification

The compound is systematically named N,N-dimethyl-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine according to IUPAC guidelines. Its structure comprises a bicyclic system with a pyrrole ring fused to a pyridine at positions 2 and 3 (Figure 1). As a 6-azaindole analog, it belongs to the broader class of azaindoles, where a pyridine nitrogen replaces one carbon in the indole framework. Key identifiers include:

Property Value
Molecular formula C₁₀H₁₃N₃
Molecular weight 175.23 g/mol
SMILES CN(C)CC1=CNC2=C1C=CN=C2
InChIKey DDPMLJKOKMCYEG-UHFFFAOYSA-N

Synonyms include dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine and 3-dimethylaminomethyl-6-azaindole. The compound’s classification as a 6-azaindole derivative underscores its structural relationship to indole-based pharmacophores, with enhanced solubility and electronic properties conferred by the pyridine nitrogen.

Significance in Medicinal Chemistry

Azaindoles are privileged scaffolds in drug discovery due to their ability to mimic indole’s binding properties while offering improved physicochemical profiles. This compound has been explored for its potential as a kinase inhibitor, analogous to pyrrolo[2,3-b]pyridine derivatives that inhibit CDK8 in colorectal cancer models. Computational studies suggest that the methylaminomethyl group enhances interactions with hydrophobic kinase pockets, while the pyridine nitrogen improves aqueous solubility relative to indole analogs. Recent work on pyrrolo[3,4-c]pyridines further highlights the therapeutic potential of related scaffolds in neurological and immune disorders.

Research Objectives and Scope

Current research aims to:

  • Elucidate the compound’s binding affinity for kinase targets such as CDK8 and JAK2.
  • Optimize synthetic routes to enable gram-scale production for preclinical studies.
  • Evaluate substituent effects on bioavailability and metabolic stability, building on structure–activity relationship (SAR) data from azaindole derivatives.
  • Explore applications in fluorescent probes, leveraging the photophysical properties of bi-azaindolylmethane derivatives.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-10-4-7-5-12-9-6-11-3-2-8(7)9/h2-3,5-6,10,12H,4H2,1H3

InChI Key

YSQRJGMRVOHQLL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CNC2=C1C=CN=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine typically involves the functionalization of the pyrrolo[2,3-c]pyridine core at the 3-position with a methylaminomethyl group. The key steps include:

  • Construction or procurement of the pyrrolo[2,3-c]pyridine scaffold.
  • Introduction of a suitable leaving group or reactive handle at the 3-position.
  • Reductive amination or nucleophilic substitution to install the methylaminomethyl substituent.

Specific Synthetic Routes

Reductive Amination Approach

One of the most common and efficient methods involves reductive amination of the 3-formyl or 3-aldehyde derivative of the pyrrolo[2,3-c]pyridine with methylamine or a methylamine equivalent.

  • Procedure:

    • The 3-formylpyrrolo[2,3-c]pyridine intermediate is reacted with methylamine under reductive amination conditions, typically in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation using Raney nickel.
    • The reaction is often conducted in methanol or another suitable solvent, sometimes with an acid catalyst like trifluoroacetic acid to facilitate imine formation.
    • Temperature control is crucial, often maintained between 0°C and room temperature to prevent side reactions.
  • Example:
    A related synthesis for 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine involved dissolving the nitro precursor in methanol with acetic acid, adding Raney nickel catalyst, and stirring under hydrogen gas for 3 hours. After filtration and neutralization, purification by silica gel chromatography afforded the amine in 99% yield.

Cross-Coupling and Amination Strategies
  • Suzuki-Miyaura Cross-Coupling:
    For derivatives related to pyrrolo[2,3-b]pyridines, chemoselective Suzuki-Miyaura cross-coupling at the 2-position on halogenated intermediates has been employed to introduce aryl groups before amination. Although this approach is more common for 2-substituted analogs, it demonstrates the utility of palladium-catalyzed cross-coupling in functionalizing the pyrrolo-pyridine core.

  • Buchwald-Hartwig Amination:
    Subsequent amination at the 4-position of halogenated intermediates can be achieved via Buchwald-Hartwig amination using secondary amines. Protection of sensitive groups such as hydroxyls and pyrroles is often necessary to avoid side reactions.

Reaction Conditions and Optimization

  • Catalysts: Raney nickel and palladium catalysts are commonly used depending on the step (hydrogenation or cross-coupling).
  • Solvents: Methanol, acetic acid mixtures, and ethyl acetate for extraction and purification.
  • Temperature: Typically 0°C to room temperature for reductive amination to avoid decomposition.
  • Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures is standard for isolating the pure amine.

Challenges and Notes

  • The reductive amination step requires careful control to prevent over-reduction or side product formation.
  • Protection and deprotection steps may be necessary when other functional groups are present on the pyrrolo-pyridine scaffold.
  • SEM (trimethylsilylethoxymethyl) protecting groups have been used in related syntheses but require careful deprotection to avoid side reactions such as formaldehyde release and formation of undesired tricyclic byproducts.

Summary Table of Preparation Methods

Step Reagents/Conditions Catalyst/Notes Yield (%) Reference
Nitro precursor hydrogenation Raney nickel, H2, MeOH, Acetic acid 3 hours stirring under H2 99
Reductive amination Methylamine, NaBH3CN or Raney Ni, MeOH Acid catalyst (TFA or AcOH) High
Suzuki-Miyaura coupling 2-iodo-4-chloropyrrolopyridine, boronic acid Pd catalyst, base, inert atmosphere Moderate
Buchwald-Hartwig amination Secondary amine, Pd catalyst, base Protected groups required Moderate
SEM deprotection TFA treatment followed by base Avoid formaldehyde side products Variable

Research Findings and Source Diversity

  • Patent EP3292122B1 details kinase modulator derivatives of pyrrolo-pyridines, including reductive amination conditions with trifluoroacetic acid at low temperatures.
  • ChemicalBook provides a practical example of catalytic hydrogenation of nitro precursors to amines with high yield and purity.
  • PubChem entries (CID 58965043 and CID 66416579) confirm molecular structure, synonyms, and computed properties, supporting the identity of the compound and related analogs.
  • Peer-reviewed literature on synthetic routes to related pyrrolo[2,3-b]pyridin-4-amines emphasizes the importance of cross-coupling and amination strategies with careful protection/deprotection.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyrrolopyridine scaffold varies significantly based on the fusion position of the pyrrole and pyridine rings. Key analogs include:

Compound Name Core Structure Substituent(s) Key Functional Differences
Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine Pyrrolo[2,3-c]pyridine -CH2-NHCH3 at C3 Enhanced basicity due to [2,3-c] isomer
Dimethyl({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine Pyrrolo[2,3-b]pyridine -CH2-N(CH3)2 at C3 Reduced H-bonding capacity vs. NHCH3
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Pyrrolo[2,3-b]pyridine -NH2 at C4, -CH3 at N1 Altered electronic density at C4
N-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine Pyrrolo[2,3-b]pyridine -NHPh at C3 Increased lipophilicity

Key Insights :

  • Substituents like -NHCH3 (target compound) vs. -N(CH3)2 () affect solubility and hydrogen-bonding capacity, critical for membrane permeability and target engagement .

Key Insights :

  • The target compound’s activity as an acid blocker correlates with its basic amine group and [2,3-c] core, which may stabilize protonated states in acidic environments .
  • c-KIT inhibitors () rely on extended π-systems (dimethoxyphenyl groups) for hydrophobic binding, a feature absent in the target compound .

Biological Activity

Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine, a compound belonging to the pyrrolo-pyridine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and implications for therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring fused to a pyridine structure. This unique configuration contributes to its diverse biological activities. The compound's molecular formula is C10H12N2C_{10}H_{12}N_2 with a CAS number of 1505076-22-1.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit a variety of biological activities, including:

  • Anticancer Activity : Several studies have documented the ability of pyrrolo[2,3-c]pyridine derivatives to inhibit cancer cell proliferation. For instance, compounds have shown potent antiproliferative effects against acute myeloid leukemia (AML) cell lines and small cell lung cancer (SCLC) models, with some achieving nanomolar IC50 values in enzymatic assays .
  • Kinase Inhibition : this compound has been explored as an inhibitor of specific kinases such as SGK-1. Inhibition of these kinases may provide therapeutic benefits in conditions mediated by their activity .
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:

  • Substituents on the Pyridine Ring : Variations in substituents can significantly alter the compound's potency and selectivity for different biological targets. For example, the introduction of halogens or alkyl groups can enhance anticancer activity .
  • Pyrrole Modifications : Changes to the pyrrole moiety also affect the compound's interaction with biological targets and its pharmacokinetic properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound and related compounds:

  • Antitumor Efficacy in Animal Models : In vivo studies have demonstrated that certain derivatives significantly suppress tumor growth in xenograft models of AML. The most effective compounds showed favorable pharmacokinetic profiles and low toxicity .
  • LSD1 Inhibition : A series of 1H-pyrrolo[2,3-c]pyridin derivatives were evaluated for their ability to inhibit lysine-specific demethylase 1 (LSD1), showing promising results in terms of selective inhibition and potential for treating malignancies associated with LSD1 dysregulation .

Q & A

Q. What are the common synthetic routes for Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine, and how can reaction conditions be optimized for yield?

Synthesis typically involves functionalizing the pyrrolo[2,3-c]pyridine core. A microwave-assisted method is effective for coupling reactions, as demonstrated in the synthesis of triazine derivatives (e.g., compound 67 ), where methylamine in water was reacted with a benzoate intermediate under microwave irradiation (100°C, 1 hour) to achieve 50% yield . Optimization includes:

  • Catalyst selection : Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve efficiency in analogous pyrrolo-pyridine syntheses .
  • Solvent choice : Methanol or DMSO enhances solubility for intermediates.
  • Purification : Preparative HPLC under basic conditions ensures high purity (>98%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • ¹H NMR : Critical for confirming substitution patterns (e.g., δ 4.69 ppm for methylene protons adjacent to the pyrrolopyridine ring) .
  • HRMS : Validates molecular weight (e.g., m/z 421.2 [M+H]⁺) .
  • RP-HPLC : Retention times (e.g., 1.35 min under method C) confirm purity .
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1624 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound?

  • Exposure control : Use fume hoods, gloves, and lab coats to minimize inhalation/contact .
  • Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Toxicity : Limited data exist, but analogous pyrrolopyridines may release toxic fumes during combustion .

Q. What initial biological assays are used to evaluate its activity?

  • Receptor binding assays : Test antagonism/agonism against targets like GPR84 (IC₅₀ values for triazine derivatives range from nM to μM) .
  • Cellular viability assays : Assess cytotoxicity (e.g., MTT assays) in relevant cell lines .

Advanced Research Questions

Q. How does structural modification of the pyrrolo[2,3-c]pyridine core affect binding affinity to targets like GPR84?

  • Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the triazine ring in compound 67 improved GPR84 antagonism .
  • Linker flexibility : A methylene bridge between the pyrrolopyridine and triazine (as in 67 ) enhances conformational adaptability for receptor interactions .
  • Data contradiction : Derivatives with bulky substituents (e.g., hydroxyethyl in 69 ) show reduced activity, highlighting steric limitations .

Q. What strategies address poor aqueous solubility in pharmacological studies?

  • Prodrug design : Phosphorylation (e.g., fostemsavir tromethamine) improves solubility for in vivo studies .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles for delivery .
  • Structural analogs : Replace hydrophobic groups with polar moieties (e.g., hydroxyl in 69 ) .

Q. How can in vivo pharmacokinetics be assessed using radiolabeled analogs?

  • Radiolabeling : ¹⁸F isotopes (e.g., [(¹⁸F)-MK-6240]) enable PET imaging to study biodistribution and blood-brain barrier penetration .
  • Metabolic stability : LC-MS/MS quantifies parent compound and metabolites in plasma/tissue .

Q. What computational approaches predict interactions with biological targets?

  • Molecular docking : Models binding to tau fibrils (as in [(¹⁸F)-MK-6240]) or GPR84 .
  • QSAR : Correlates substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Control experiments : Verify assay conditions (e.g., pH, ATP levels in kinase assays).
  • Structural validation : Confirm stereochemistry via X-ray crystallography (e.g., fostemsavir’s phosphate group orientation) .
  • Meta-analysis : Compare datasets from analogs (e.g., triazine vs. pyrimidine derivatives) to identify outliers .

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